4-(2,5-Dimethoxyphenyl)oxan-4-ol
Description
4-(2,5-Dimethoxyphenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative substituted with a 2,5-dimethoxyphenyl group at the 4-position.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-15-10-3-4-12(16-2)11(9-10)13(14)5-7-17-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIMYJKPZLCULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
4-(3-Chloro-2-methylphenyl)oxan-4-ol (CAS: 1468492-25-2)
- Structure : Features a chloro (-Cl) and methyl (-CH₃) group at the 3- and 2-positions of the phenyl ring, respectively.
- Key Differences: Electron Effects: The chloro group is electron-withdrawing, reducing electron density on the phenyl ring compared to the methoxy groups in the target compound. This may lower solubility in polar solvents.
- Purity : Reported at 95% in commercial supplies, though discontinued .
Heterocyclic Variants: Ring System Differences
Oxazole, 4-ethyl-4,5-dihydro-2,5-diphenyl (CAS: 66166-31-2)
- Structure : Contains a five-membered oxazole ring (one oxygen and one nitrogen atom) fused with ethyl and phenyl groups.
- Key Differences: Aromaticity: The oxazole ring is aromatic, enabling π-π stacking interactions, whereas the oxane ring in the target compound is non-aromatic. Molecular Weight: Higher molecular weight (251.33 g/mol) due to additional phenyl and ethyl groups .
Yield Optimization in Heterocycles
The oxazole derivative (CAS: 66166-31-2) was synthesized with a reference yield of 61%, highlighting the challenges of achieving high yields in multi-step heterocyclic syntheses. Comparatively, oxane derivatives like 4-(3-Chloro-2-methylphenyl)oxan-4-ol may benefit from simpler ring-closing mechanisms, though this remains speculative without direct data .
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |
|---|---|---|---|---|---|
| 4-(3-Chloro-2-methylphenyl)oxan-4-ol | 1468492-25-2 | C₁₂H₁₅ClO₃ | 242.70 | 95% | 3-Cl, 2-CH₃ |
| Oxazole, 4-ethyl-4,5-dihydro-2,5-diphenyl | 66166-31-2 | C₁₇H₁₇NO | 251.33 | N/A | Ethyl, 2,5-diphenyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
